molecular formula C3H6NNaS2 B1143872 SodiumDimethyldithiocarbamate40per cent CAS No. 128-64-1

SodiumDimethyldithiocarbamate40per cent

Cat. No.: B1143872
CAS No.: 128-64-1
M. Wt: 143.20621
Attention: For research use only. Not for human or veterinary use.
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Description

Sodium dimethyldithiocarbamate (NaDMDC, CAS 128-04-1) is a water-soluble dithiocarbamate salt with the chemical formula [(CH₃)₂NCS₂]⁻Na⁺. It is commonly supplied as a 40% aqueous solution for industrial and agricultural applications . Key uses include:

  • Heavy metal chelation: Effective in wastewater treatment for precipitating cadmium, copper, and nickel ions .
  • Biocide: Used in paints and rubber industries to inhibit microbial growth .
  • Herbicide: Controls algal and fungal growth in agricultural settings .

NaDMDC’s reactivity stems from its dithiocarbamate group, which binds metals and interferes with enzymatic sulfhydryl groups. Its high solubility in water and polar solvents like dimethylformamide (DMF) distinguishes it from less soluble metal-bound dithiocarbamates .

Properties

CAS No.

128-64-1

Molecular Formula

C3H6NNaS2

Molecular Weight

143.20621

Synonyms

SodiumDimethyldithiocarbamate40%

Origin of Product

United States

Comparison with Similar Compounds

Metal-Bound Dithiocarbamates

Compound Chemical Structure CAS RN Primary Use Toxicity (Key Findings) Solubility
NaDMDC [(CH₃)₂NCS₂]⁻Na⁺ 128-04-1 Herbicide, chelator Motor deficits in mice (1–5 mg/kg systemic) High (water)
Ziram (ZnDMDC) [(CH₃)₂NCS₂]₂Zn 137-30-4 Fungicide Dopaminergic toxicity (0.15–1 µM in vitro) Low (organic solvents)
Thiram (Disulfide) [(CH₃)₂NCS₂]₂S₂ 137-26-8 Fungicide, seed treatment Skin irritation, endocrine disruption Moderate (DMF)

Key Differences :

  • Solubility : NaDMDC’s aqueous solubility enables systemic biological effects (e.g., nigrostriatal damage in mice), whereas Ziram’s lipid solubility limits its uptake to localized toxicity .
  • Toxicity Mechanisms : Ziram inhibits ubiquitin E1 ligase, causing proteasome dysfunction, while NaDMDC’s neurotoxicity is linked to oxidative stress and metal chelation .

Alkyl Chain Variations

Compound Alkyl Groups CAS RN Application Performance Notes
NaDMDC Methyl 128-04-1 Heavy metal removal High affinity for transition metals (e.g., Cd²⁺)
Sodium Diethyldithiocarbamate Ethyl 148-18-5 Flotation agent Stronger collector; lower dosage required

Functional Group Impact :

  • Methyl groups in NaDMDC enhance steric accessibility for metal binding compared to bulkier ethyl derivatives .
  • Ethyl analogs exhibit higher volatility due to decomposition into carbon disulfide, limiting their use in aqueous systems .

Potassium Dimethyldithiocarbamate (KDMDC)

KDMDC shares structural and toxicological profiles with NaDMDC but differs in regulatory status. Health Canada’s special review (2022–2024) found KDMDC and NaDMDC analogous to Ziram in toxicity, leading to discontinuation of NaDMDC registrations in pesticides .

Environmental and Health Impacts

  • NaDMDC: Chronic exposure linked to immunosuppression and neurotoxicity in rodents .
  • Ziram : Classified as a reproductive toxin; banned in the EU for agricultural use .
  • Thiram : Persists in soil, causing long-term ecological risks .

Industrial Performance

  • Conductivity : NaDMDC in DMF shows temperature-dependent ion dissociation (Λ₀ = 120–140 ohm⁻¹ cm² equiv⁻¹ at 25–40°C), critical for electrochemical applications .
  • Chelation Efficiency : NaDMDC removes >95% Cd²⁺ from wastewater at pH 6–8, outperforming diethyl analogs in acidic conditions .

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